4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine
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Overview
Description
4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine typically involves the reaction of 4-amino-2,5-dimethylphenol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of benzylated derivatives.
Scientific Research Applications
4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,5-dimethylphenol
- 4-Amino-2,5-dimethylbenzylamine
- 4-Amino-2,5-dimethylbenzoic acid
Uniqueness
4-((4-Amino-2,5-dimethylphenyl)(phenyl)methyl)-2,5-dimethylbenzenamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-amino-2,5-dimethylphenyl)-phenylmethyl]-2,5-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2/c1-14-12-21(24)16(3)10-19(14)23(18-8-6-5-7-9-18)20-11-17(4)22(25)13-15(20)2/h5-13,23H,24-25H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZDGQOFZGFKSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2)C3=C(C=C(C(=C3)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599918 |
Source
|
Record name | 4,4'-(Phenylmethylene)bis(2,5-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6370-33-8 |
Source
|
Record name | Benzenamine, 4,4′-(phenylmethylene)bis[2,5-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6370-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Phenylmethylene)bis(2,5-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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